N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a complex organic compound that features a thieno[3,4-c]pyrazole core
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorophenyl and 4-methylphenyl groups: These groups can be introduced via substitution reactions using reagents like 4-fluorobenzyl chloride and 4-methylbenzyl chloride.
Oxamide formation: The final step involves the formation of the oxamide linkage, which can be achieved through amidation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers may investigate the compound’s interactions with biological systems to understand its potential biological activities.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole core and has been studied for its antibacterial activity.
N-[(2-fluorophenyl)methyl]-2-[(2S,3S,6S)-2-(hydroxymethyl)-3-[(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide: This compound shares a similar core structure and may have comparable applications.
The uniqueness of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications.
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS Number: 899994-92-4) is a complex organic compound known for its potential biological activity. This article explores its biological properties, focusing on its antimicrobial , anticancer , and anti-inflammatory activities, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C21H19FN4O4S, with a molecular weight of 442.5 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is often associated with diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing thieno[3,4-c]pyrazole structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) . The compound's efficacy can be attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
PC3 | 15 | Induction of apoptosis |
MCF7 | 20 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Anticancer Screening : A comprehensive study screened a library of compounds for anticancer activity using multicellular spheroids as models. This compound was identified as a potent inhibitor of cancer cell growth .
- Synergistic Effects : Research has shown that combining this compound with traditional chemotherapeutics enhances its efficacy against resistant cancer cell lines. This synergistic effect presents a promising avenue for developing combination therapies .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-13-2-8-16(9-3-13)26-19(17-11-29-12-18(17)25-26)24-21(28)20(27)23-10-14-4-6-15(22)7-5-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPQADWQRMUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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